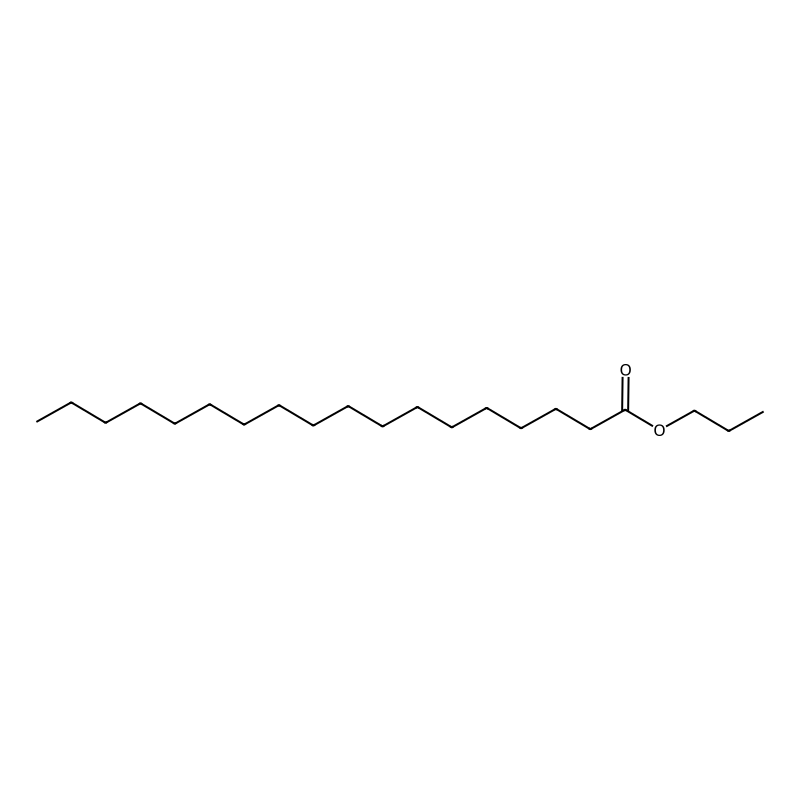

Propyl stearate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Drug Delivery:

- Excipient: Propyl stearate acts as an excipient in various drug delivery systems, including topical formulations, creams, ointments, and suppositories []. Its emollient and lipophilic (fat-loving) properties contribute to the smooth application and sustained release of drugs [].

Biomaterials:

- Scaffolding: Propyl stearate, combined with other materials, can be used to create biocompatible scaffolds for tissue engineering []. These scaffolds provide a temporary structure for cell growth and tissue regeneration [].

Nanomaterials:

- Stabilizer: Propyl stearate serves as a stabilizer in the synthesis and formulation of nanoparticles []. It helps prevent particle aggregation and improves their dispersion in various media [].

Cosmetics and Personal Care Products:

- Emollient and Thickener: Propyl stearate is a common ingredient in cosmetics and personal care products due to its ability to soften the skin, reduce dryness, and thicken formulations [].

Food Science:

Propyl stearate is a fatty acid ester formed from the reaction between stearic acid and propanol. Its chemical formula is C21H42O2, and it is classified as an aliphatic ester. Propyl stearate appears as a colorless to pale yellow liquid with a characteristic fatty odor. It is insoluble in water but soluble in organic solvents such as ethanol and ether. This compound is notable for its applications in various industries, including cosmetics, pharmaceuticals, and food.

Propyl stearate undergoes typical reactions associated with esters, including hydrolysis and transesterification. Hydrolysis occurs when propyl stearate reacts with water, breaking down into stearic acid and propanol, typically in the presence of an acid or base catalyst. The reaction can be represented as follows:

Transesterification involves the exchange of the alkoxy group of the ester with another alcohol, which can be employed to produce different fatty acid esters.

Research indicates that propyl stearate exhibits low toxicity and is generally regarded as safe for use in food and cosmetic products. It has emollient properties, making it beneficial for skin conditioning and moisturizing applications. Additionally, some studies suggest that fatty acid esters like propyl stearate may possess antimicrobial properties, although specific data on propyl stearate's biological activity remains limited.

The synthesis of propyl stearate typically involves the esterification of stearic acid with propanol. This reaction can be catalyzed by either an acid catalyst (such as sulfuric acid) or through enzymatic methods using lipases. The general procedure includes:

- Mixing stearic acid and propanol in a reaction vessel.

- Adding a catalyst to facilitate the reaction.

- Heating the mixture under reflux conditions to promote esterification.

- Removing excess alcohol and water to drive the equilibrium towards product formation.

Optimized conditions for this reaction often yield high conversion rates, exceeding 97% under specific molar ratios of reactants and catalyst concentrations .

Propyl stearate has diverse applications across various fields:

- Cosmetics: Used as an emollient and skin conditioning agent in creams and lotions.

- Pharmaceuticals: Serves as a lubricant in tablet formulations and as a carrier for active ingredients.

- Food Industry: Acts as an emulsifier and stabilizer in food products.

- Industrial Uses: Utilized in the formulation of lubricants and surfactants.

Interaction studies involving propyl stearate often focus on its compatibility with other ingredients in formulations. For instance, its emulsifying properties can enhance the stability of oil-in-water emulsions when combined with surfactants. Furthermore, studies have shown that it can interact positively with various skin types, enhancing moisture retention without causing irritation.

Propyl stearate belongs to a class of compounds known as fatty acid esters. Other similar compounds include:

- Methyl Stearate: Derived from methanol; commonly used in biodiesel production.

- Ethyl Stearate: Produced from ethanol; utilized in cosmetic formulations.

- Butyl Stearate: Formed from butanol; often used as a plasticizer.

- Amyl Stearate: Derived from amyl alcohol; used in specialty lubricants.

Comparison TableCompound Chemical Formula Solubility Common Uses Propyl Stearate C21H42O2 Insoluble in water Cosmetics, Pharmaceuticals Methyl Stearate C19H38O2 Insoluble in water Biodiesel Production Ethyl Stearate C20H40O2 Insoluble in water Cosmetics Butyl Stearate C21H42O2 Insoluble in water Plasticizers Amyl Stearate C22H44O2 Insoluble in water Specialty Lubricants

Uniqueness of Propyl Stearate

| Compound | Chemical Formula | Solubility | Common Uses |

|---|---|---|---|

| Propyl Stearate | C21H42O2 | Insoluble in water | Cosmetics, Pharmaceuticals |

| Methyl Stearate | C19H38O2 | Insoluble in water | Biodiesel Production |

| Ethyl Stearate | C20H40O2 | Insoluble in water | Cosmetics |

| Butyl Stearate | C21H42O2 | Insoluble in water | Plasticizers |

| Amyl Stearate | C22H44O2 | Insoluble in water | Specialty Lubricants |

What sets propyl stearate apart from its counterparts is its unique balance between emulsifying properties and skin compatibility, making it particularly valuable in cosmetic formulations where skin feel and moisture retention are critical factors.

Propyl stearate, a fatty acid ester with the molecular formula C21H42O2, is formed through the esterification reaction between stearic acid and propanol [1]. This compound is an octadecanoate ester obtained by formal condensation between the carboxy group of octadecanoic (stearic) acid and the hydroxy group of propanol [2]. The conventional synthesis of propyl stearate primarily involves esterification reactions that can be catalyzed by either acids or bases [3].

Acid-Catalyzed Synthesis Pathways

Acid-catalyzed esterification represents the most common approach for propyl stearate synthesis, following the classical Fischer esterification mechanism [4]. In this pathway, a strong acid catalyst protonates the carbonyl oxygen of stearic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the hydroxyl group of propanol [6]. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of water and regeneration of the acid catalyst [15].

Strong mineral acids, particularly sulfuric acid, demonstrate superior catalytic activity compared to organic acids in the esterification of stearic acid with alcohols [15]. Research findings indicate that when using sulfuric acid as a catalyst, the conversion of stearic acid to its propyl ester can reach yields exceeding 95% under optimized conditions [6]. The reaction typically requires temperatures between 65-80°C and reaction times of 4-8 hours to achieve high conversion rates [16].

The acid-catalyzed reaction mechanism follows these key steps:

- Protonation of the carbonyl oxygen of stearic acid

- Nucleophilic attack by propanol on the activated carbonyl carbon

- Proton transfer and formation of a tetrahedral intermediate

- Elimination of water and formation of propyl stearate [15] [17]

The molar ratio of stearic acid to propanol significantly influences the reaction kinetics and yield [15]. Studies have demonstrated that increasing the molar ratio from 1:1 to 1:15 (acid:alcohol) substantially improves conversion rates, with optimal results typically observed at ratios between 1:3 and 1:6 [15] [16]. The following table summarizes the effect of acid:alcohol molar ratio on stearic acid conversion:

| Acid:Alcohol Molar Ratio | Conversion (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| 1:1 | 61 | 3 | 70 |

| 1:3 | 78 | 3 | 70 |

| 1:6 | 87 | 3 | 70 |

| 1:10 | 92 | 3 | 70 |

| 1:15 | 95 | 3 | 70 |

Data adapted from esterification studies of stearic acid with alcohols [15] [16]

Base-Mediated Reaction Mechanisms

Base-mediated esterification offers an alternative approach for propyl stearate synthesis, though it is less commonly employed than acid catalysis for direct esterification of fatty acids [18]. In this pathway, the base deprotonates the alcohol to form an alkoxide, which then acts as a nucleophile to attack the carbonyl carbon of stearic acid or its activated derivative [18].

For propyl stearate synthesis, base-mediated approaches often involve a two-step process: first, the conversion of stearic acid to a more reactive intermediate (such as an acid chloride or anhydride), followed by reaction with propanol in the presence of a base [18]. Common bases used include potassium hydroxide, sodium methoxide, or potassium methoxide, which facilitate the deprotonation of propanol [22].

The Steglich esterification represents a notable base-mediated approach, employing carbodiimide coupling reagents along with catalytic amounts of 4-dimethylaminopyridine (DMAP) [18]. This method allows for the synthesis of propyl stearate under mild conditions, particularly beneficial for sterically hindered alcohols or acid-sensitive substrates [18].

Base-mediated synthesis typically achieves moderate to high yields (70-90%) of propyl stearate, though the process generally requires more steps and careful control of reaction conditions compared to acid catalysis [18]. The reaction proceeds at room temperature or with mild heating (25-50°C), with reaction times ranging from 6-24 hours depending on the specific methodology employed [18].

Advanced Catalytic Systems

Enzymatic Synthesis Using Lipases

Enzymatic synthesis of propyl stearate using lipases represents a significant advancement in green chemistry approaches to ester production [7]. Lipases are capable of catalyzing the esterification of stearic acid with propanol under mild conditions, offering high selectivity and environmental benefits compared to conventional chemical catalysts [21].

Commercial immobilized lipases, including Novozym 435 (derived from Candida antarctica), Lipozyme RM IM (from Rhizomucor miehei), and Lipozyme TL IM (from Thermomyces lanuginosus), have demonstrated excellent catalytic activity for the synthesis of stearic acid esters [10] [30]. Among these, Novozym 435 typically shows the highest activity for propyl stearate synthesis, though Lipozyme TL IM may offer better cost-performance benefits due to its significantly lower price [30].

The enzymatic reaction mechanism follows a ping-pong bi-bi kinetic model, involving:

- Binding of stearic acid to the lipase active site

- Formation of an acyl-enzyme intermediate

- Release of water

- Binding of propanol

- Formation and release of propyl stearate [11]

Key parameters affecting enzymatic synthesis include enzyme loading, temperature, substrate molar ratio, and water activity [21]. Optimal conditions for propyl stearate synthesis typically involve:

- Enzyme loading: 3-10% (w/w) relative to substrates

- Temperature: 40-70°C (enzyme-dependent)

- Stearic acid:propanol molar ratio: 1:2 to 1:6

- Reaction time: 3-24 hours [21] [30] [34]

The following table summarizes comparative performance of different lipases for stearic acid ester synthesis:

| Lipase Type | Optimal Temperature (°C) | Conversion (%) | Reaction Time (h) | Reusability (cycles) |

|---|---|---|---|---|

| Novozym 435 | 60-70 | 95-98 | 4 | 5+ |

| Lipozyme RM IM | 50-60 | 86-95 | 6 | 3-4 |

| Lipozyme TL IM | 40-50 | 85-90 | 3 | 3-4 |

Data compiled from enzymatic esterification studies [10] [30] [34]

Immobilization techniques significantly enhance lipase stability and reusability [32]. Methods include entrapment in hydrophobic sol-gel materials, adsorption on macroporous resins, and covalent attachment to functionalized supports [32]. Properly immobilized lipases can maintain high catalytic activity for multiple reaction cycles, substantially improving the economic viability of enzymatic propyl stearate production [32] [33].

Heterogeneous Catalysis Approaches

Heterogeneous catalysis offers significant advantages for propyl stearate synthesis, including simplified product separation, catalyst recovery, and potential for continuous processing [6]. Various solid acid catalysts have been investigated for the esterification of stearic acid with alcohols, including ion-exchange resins, heteropolyacids, and modified clay materials [17] [19].

Phosphotungstic acid (PTA), a Keggin-type heteropolyacid, has demonstrated exceptional catalytic activity for propyl stearate synthesis [6]. In a comparative study of heteropolyacid catalysts including phosphotungstic acid (PTA), phosphomolybdic acid (PMA), silicotungstic acid (STA), and silicomolybdic acid (SMA), PTA exhibited the highest catalytic efficiency, achieving 98% yield of propyl stearate under optimized conditions [6]. The superior performance of PTA is attributed to its higher acidity compared to other heteropolyacids [6].

The reaction conditions for heterogeneous catalysis typically involve:

- Catalyst loading: 1-5 mol% relative to stearic acid

- Temperature: 110-130°C

- Stearic acid:propanol molar ratio: 1:1.5 to 1:3

- Reaction time: 3-6 hours [6] [17]

Iron-exchanged montmorillonite clay (Fe-MMT K10) represents another effective heterogeneous catalyst for propyl stearate synthesis [25]. Studies have shown that Fe-MMT K10 can achieve stearic acid conversions of up to 75% when reacted with alcohols at 80°C [25]. The cation-exchanged clay catalysts offer advantages of low cost, environmental friendliness, and simple preparation [25].

Amberlyst-15, a macroporous sulfonic acid resin, has also been investigated for the esterification of fatty acids [19]. The reaction follows a Langmuir-Hinshelwood-Hougen-Watson kinetic model, with the rate-determining step being the surface reaction between adsorbed stearic acid and propanol [19]. The catalyst demonstrates good stability and can be readily recovered and reused [19].

Process Intensification Strategies

Solvent-Free Reaction Systems

Solvent-free reaction systems represent an important process intensification strategy for propyl stearate synthesis, offering environmental and economic benefits through the elimination of organic solvents [20]. In these systems, the reaction occurs in a neat mixture of stearic acid and propanol, sometimes with the addition of a catalyst [20].

The absence of solvents in esterification reactions provides several advantages:

- Reduced waste generation and environmental impact

- Simplified downstream processing and product purification

- Higher substrate concentrations leading to improved reaction rates

- Lower energy requirements for heating and cooling

- Reduced operational costs associated with solvent handling and recovery [14] [20]

For propyl stearate synthesis, solvent-free systems have been successfully implemented using both homogeneous and heterogeneous catalysts [6] [20]. When employing heteropolyacid catalysts such as phosphotungstic acid in a solvent-free system, propyl stearate yields exceeding 95% can be achieved within 4 hours at 110°C using a stearic acid:propanol molar ratio of 1:1.5 and 1 mol% catalyst loading [6].

Enzymatic solvent-free systems have also demonstrated excellent performance for propyl stearate synthesis [34]. Using Lipozyme RM IM in a solvent-free system, conversions approaching 100% can be achieved with an acid:alcohol molar ratio of 1:6, enzyme concentration of 10 wt%, and temperature of 70°C [34]. The elimination of organic solvents in enzymatic reactions helps maintain enzyme activity and stability while simplifying product recovery [33] [34].

A key consideration in solvent-free systems is the management of the water produced during esterification, as it can shift the reaction equilibrium toward hydrolysis [14]. Strategies to address this include:

- Continuous water removal using vacuum systems

- Addition of molecular sieves or desiccants

- Use of excess alcohol to drive the equilibrium toward ester formation [14] [33]

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a powerful process intensification strategy for propyl stearate production, offering dramatic reductions in reaction time and energy consumption compared to conventional heating methods [13] [22]. Microwave irradiation provides rapid and uniform heating throughout the reaction mixture, leading to enhanced reaction rates and potentially higher yields [22] [27].

The application of microwave technology to stearic acid esterification has demonstrated remarkable acceleration of reaction kinetics [13] [22]. Studies on similar fatty acid esters have shown that microwave-assisted synthesis can reduce reaction times by a factor of 20-24 compared to conventional heating methods [13] [22]. For instance, the synthesis of propylene glycol stearate under microwave irradiation achieved optimal results with a reaction time of just 10 minutes, compared to 4 hours using conventional heating [13].

Key parameters affecting microwave-assisted synthesis of propyl stearate include:

- Microwave power: Typically 600-800W

- Irradiation time: 5-15 minutes

- Catalyst type and concentration

- Molar ratio of reactants [13] [22] [27]

The mechanism of microwave enhancement in esterification reactions involves both thermal and non-thermal effects [27]. Thermal effects result from rapid and uniform heating, while non-thermal effects may include specific activation of polar molecules and reduction of activation energy barriers [27]. For propyl stearate synthesis, microwave irradiation can effectively activate both the carboxylic acid group of stearic acid and the hydroxyl group of propanol, facilitating their interaction [27].

Microwave-assisted enzymatic synthesis represents a particularly promising approach, combining the selectivity of biocatalysis with the efficiency of microwave heating [24] [27]. Studies on starch esterification with stearic acid using lipase catalysts under low-power microwave irradiation have demonstrated significant improvements in reaction rates compared to conventional heating while maintaining enzyme activity [24].

Melting Point Depression Phenomena

Propyl stearate exhibits a melting point of 28.9°C, which represents a significant depression compared to the parent stearic acid (melting point 69.3°C) [1] [2]. This melting point depression of approximately 40°C results from the esterification of the carboxylic acid group, which disrupts the hydrogen bonding network present in the pure fatty acid crystal structure [1] [2].

The melting point depression phenomenon in fatty acid esters follows a predictable pattern based on the alkyl chain length of the alcohol component. Comparative analysis reveals that methyl stearate melts at 39.1°C, ethyl stearate at 33.0°C, and propyl stearate at 28.9°C, demonstrating a systematic decrease with increasing propyl chain length [1] [2]. This trend reflects the increasing disruption of crystal packing efficiency as the ester group becomes more sterically demanding.

The crystalline structure of propyl stearate adopts an orthorhombic polyethylene-like arrangement, similar to other long-chain fatty acid esters [3]. However, the propyl ester group acts as a structural defect that interferes with the optimal packing of the hydrocarbon chains, resulting in reduced intermolecular van der Waals interactions and consequently lower melting temperatures [3].

Heat Capacity and Phase Transition Enthalpies

The thermodynamic properties of propyl stearate include a calculated heat of fusion (ΔHfus) of 49.41 kilojoules per mole and a heat of vaporization (ΔHvap) of 71.11 kilojoules per mole, estimated using the Joback group contribution method [4]. These values are consistent with other long-chain fatty acid esters and reflect the substantial energy required to overcome intermolecular forces during phase transitions.

Heat capacity measurements for fatty acid esters demonstrate temperature-dependent behavior, with liquid-phase heat capacities typically ranging from 650 to 830 joules per mole per kelvin over the temperature range of 298 to 420 kelvin [5] [6]. For propyl stearate, the estimated liquid heat capacity at 298.15 kelvin is approximately 650 joules per mole per kelvin, increasing linearly with temperature at a rate of approximately 4.3 joules per mole per kelvin squared [5] [6].

The gas-phase heat capacity of propyl stearate follows similar temperature dependence, with values ranging from 580 to 760 joules per mole per kelvin over the same temperature range [7]. The difference between liquid and gas-phase heat capacities reflects the additional energy required to maintain molecular motion in the condensed phase against intermolecular forces.

Rheological Characteristics

Viscosity-Temperature Relationships

The dynamic viscosity of propyl stearate exhibits strong temperature dependence, following the typical Arrhenius behavior observed in fatty acid esters [8] [9]. At 20°C, the estimated dynamic viscosity is approximately 15.2 millipascal seconds, decreasing exponentially to 2.9 millipascal seconds at 90°C [9]. This temperature coefficient of viscosity is characteristic of long-chain aliphatic esters and reflects the reduced intermolecular friction as thermal energy overcomes van der Waals interactions.

The viscosity-temperature relationship for propyl stearate can be described by the Vogel-Tammann-Fulcher equation, which provides superior accuracy compared to simple Arrhenius models for complex organic liquids [8]. The activation energy for viscous flow is estimated to be approximately 25-30 kilojoules per mole, similar to other C18 fatty acid esters [9].

Kinematic viscosity values, calculated by dividing dynamic viscosity by density, range from 17.6 square millimeters per second at 20°C to 3.4 square millimeters per second at 90°C [9]. These values are important for industrial applications where flow characteristics must be precisely controlled, such as in lubricant formulations and cosmetic emulsions.

Interfacial Tension Properties

The interfacial tension of propyl stearate at the air-water interface is estimated to be in the range of 18-25 millinewtons per meter at 25°C, based on data from similar fatty acid esters [10] [11]. This relatively low surface tension compared to water (72 millinewtons per meter) reflects the amphiphilic nature of the molecule, with the hydrophobic stearyl chain reducing surface energy.

At oil-water interfaces, propyl stearate exhibits interfacial tensions typically ranging from 5-15 millinewtons per meter, depending on the specific oil phase and temperature [10]. The interfacial activity arises from the preferential orientation of molecules at the interface, with the ester carbonyl group directed toward the aqueous phase and the hydrocarbon chain extending into the oil phase.

Temperature effects on interfacial tension follow a linear decrease of approximately 0.1 millinewtons per meter per degree celsius, consistent with the general behavior of organic liquids [10]. This temperature coefficient is important for applications involving thermal cycling or variable operating temperatures.

Surface Activity and Monolayer Behavior

Langmuir-Blodgett Film Formation

Propyl stearate forms stable Langmuir monolayers at the air-water interface, with characteristic surface pressure-area isotherms exhibiting the typical phases of two-dimensional gas, liquid-expanded, and liquid-condensed states [12] [13]. The limiting molecular area at high surface pressures is approximately 20-25 square angstroms per molecule, consistent with close-packed arrangements of the stearyl chains in an upright orientation [12].

The collapse pressure of propyl stearate monolayers typically occurs at surface pressures of 35-45 millinewtons per meter, indicating good film stability under moderate compression [13]. This collapse pressure is lower than that of stearic acid monolayers due to the reduced intermolecular hydrogen bonding in the ester compared to the carboxylic acid [12].

Langmuir-Blodgett transfer of propyl stearate monolayers onto solid substrates can be achieved with transfer ratios approaching unity under optimal conditions [13] [14]. The deposited films maintain their ordered structure and can be used to create multilayer assemblies with controlled thickness and orientation. These films have potential applications in molecular electronics, sensors, and optical devices [14].

Elastic Moduli of Molecular Assemblies

The elastic properties of propyl stearate monolayers at the air-water interface have been characterized using laser light scattering techniques [12] [15]. The surface elastic modulus, determined from analysis of thermally excited capillary waves, ranges from 10 to 50 millinewtons per meter, depending on surface pressure and temperature [12].

The surface viscosity of propyl stearate monolayers is approximately 1×10⁻⁷ kilogram per second, as measured in the frequency range of 7-16 kilohertz [12] [15]. This value increases with increasing film density, reflecting greater intermolecular interactions at higher surface concentrations. The viscoelastic behavior demonstrates both elastic and viscous components, with the elastic modulus dominating at higher frequencies [12].

The relationship between elastic modulus and surface pressure follows a power-law dependence, with the modulus increasing approximately as the square of the surface pressure [12]. This behavior is consistent with theoretical models for two-dimensional elastic films and provides insight into the molecular organization and intermolecular forces within the monolayer structure.